molecular formula C9H11N3O2 B1303881 3-Nitro-2-(1-pyrrolidinyl)pyridine CAS No. 26820-73-5

3-Nitro-2-(1-pyrrolidinyl)pyridine

Cat. No.: B1303881
CAS No.: 26820-73-5
M. Wt: 193.2 g/mol
InChI Key: SMRXLVBZPIVHDZ-UHFFFAOYSA-N
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Description

3-Nitro-2-(1-pyrrolidinyl)pyridine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Nitro-2-(1-pyrrolidinyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. The interaction with nAChRs can modulate the receptor’s activity, leading to changes in ion flow across the cell membrane . Additionally, this compound can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nAChRs can lead to changes in intracellular calcium levels, impacting cell signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on biomolecules, such as nAChRs, altering their conformation and activity . This binding can either inhibit or activate the receptor, depending on the context. Additionally, this compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

3-nitro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXLVBZPIVHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377479
Record name 3-nitro-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-73-5
Record name 3-nitro-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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